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Compound of Interest

Compound Name: PIPBS

Cat. No.: B092704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperazine-N,N′-bis(2-

ethanesulfonic acid) (PIPES), a zwitterionic biological buffer widely utilized in biochemical,

molecular biology, and cell culture applications. While the initial inquiry specified "PIPBS," it is

highly probable that this was a typographical error for the far more common and extensively

documented "PIPES" buffer. This document will, therefore, focus on the properties and

applications of PIPES.

PIPES is one of the original "Good's buffers," developed to meet the stringent requirements of

biological research.[1][2] Its pKa is near physiological pH, it exhibits minimal binding to metal

ions, and it is valued for its chemical stability, making it an indispensable tool for a variety of

sensitive experimental systems.[1][3]

Core Physicochemical Properties and Quantitative
Data
The utility of a buffer is defined by its physicochemical characteristics. PIPES is an

ethanesulfonic acid buffer with a piperazine ring, which confers its zwitterionic properties at

physiological pH.[1] This structure is crucial for its high solubility in water and minimal

interference with biological processes. A critical aspect to consider when using PIPES is the

temperature dependence of its pKa, which has a coefficient of approximately -0.0085 per
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degree Celsius.[4] This means that for every 1°C increase in temperature, the pKa of PIPES

will decrease by about 0.0085 units.

For ease of comparison, the key quantitative data for PIPES buffer are summarized in the table

below.

Property Value

Full Chemical Name Piperazine-N,N′-bis(2-ethanesulfonic acid)

Molecular Formula C₈H₁₈N₂O₆S₂

Molecular Weight 302.37 g/mol

pKa₁ at 25°C ~2.67

pKa₂ at 25°C ~6.76

Effective Buffering pH Range at 25°C 6.1 - 7.5[3]

Temperature Coefficient (d(pKa)/dT) -0.0085 / °C

pKa₂ at 4°C 6.94

pKa₂ at 20°C 6.80

pKa₂ at 37°C 6.66

Solubility in Water Poorly soluble as a free acid

Solubility in Aqueous NaOH Soluble

Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the experimental procedure for determining the two pKa values of PIPES

buffer using potentiometric titration. This method involves monitoring the pH of a PIPES

solution as a strong base is incrementally added.

Materials:

PIPES, free acid
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Deionized water

0.1 M Hydrochloric acid (HCl)

0.1 M Sodium hydroxide (NaOH)

Calibrated pH meter and electrode

Buret

Magnetic stirrer and stir bar

Beaker

Procedure:

Preparation of PIPES Solution: Prepare a solution of PIPES in deionized water.

Initial Acidification: Place the PIPES solution in a beaker with a magnetic stir bar. Using a

buret, add 0.1 M HCl until the pH of the solution is below 2.0. This ensures that both the

sulfonic acid groups and the piperazine nitrogens are fully protonated.[4]

Titration with NaOH: Begin the titration by adding small, precise volumes of 0.1 M NaOH.

After each addition, allow the pH reading to stabilize before recording the value and the total

volume of NaOH added.[4]

Data Collection: Continue the titration until the pH of the solution is above 11.0 to ensure

both equivalence points are passed.[4]

Data Analysis:

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to

generate a titration curve.

The curve will display two distinct inflection points, which correspond to the two

equivalence points.
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The pKa values are determined as the pH at the half-equivalence points. The first pKa

(pKa₁) will be in the acidic range, and the second, biologically relevant pKa (pKa₂), will be

in the near-neutral range.[4]

Alternatively, the pKa values can be more precisely determined from the peaks of a first

derivative plot (ΔpH/ΔV vs. V).[4]

Application Protocol: Glutaraldehyde Fixation for
Electron Microscopy
PIPES buffer is frequently employed in the preparation of biological samples for electron

microscopy due to its ability to preserve the ultrastructure of cells and tissues, with a notable

advantage in minimizing the loss of lipids during glutaraldehyde fixation.[5]

Materials:

Fresh tissue sample

Glutaraldehyde fixative (e.g., 2.5% glutaraldehyde in 0.1 M PIPES buffer, pH 7.2-7.4)

0.1 M PIPES buffer (for rinsing)

Osmium tetroxide (for post-fixation)

Graded series of ethanol (for dehydration)

Embedding resin

Procedure:

Primary Fixation: Immediately after dissection, immerse small tissue blocks (no larger than 1

mm³) in the glutaraldehyde fixative solution. Fix the tissue for 1-4 hours at 4°C. The optimal

fixation time may vary depending on the tissue type.[5]

Rinsing: Following primary fixation, wash the tissue blocks three times for 10 minutes each in

0.1 M PIPES buffer to remove excess glutaraldehyde.[5]
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Post-fixation, Dehydration, and Embedding: Proceed with post-fixation (e.g., with osmium

tetroxide), dehydration through a graded ethanol series, and embedding in resin according to

standard electron microscopy protocols.[5]

Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.

Solution Preparation Titration Data Analysis

Prepare PIPES Solution Acidify with HCl (pH < 2.0) Titrate with 0.1 M NaOH Record pH and VolumeIncremental additions Plot Titration Curve (pH vs. Volume) Identify Inflection Points Determine pKa at Half-Equivalence Points

Click to download full resolution via product page

Workflow for potentiometric pKa determination of PIPES buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b092704?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fresh Tissue Sample (≤ 1 mm³)

Primary Fixation
(2.5% Glutaraldehyde in 0.1 M PIPES, pH 7.2-7.4)

1-4 hours at 4°C

Rinse with 0.1 M PIPES Buffer
(3 x 10 minutes)

Post-fixation
(e.g., Osmium Tetroxide)

Dehydration
(Graded Ethanol Series)

Embedding in Resin

Ready for Ultramicrotomy

Click to download full resolution via product page

Workflow for tissue fixation using PIPES buffer for electron microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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